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Compound of Interest

3,6-Dichloro-8-
Compound Name:

(dichloromethyl)quinoline

Cat. No.: B030198

An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and potential applications of 3,6-Dichloro-8-
(dichloromethyl)quinoline. The information is intended for researchers, scientists, and
professionals in drug development and chemical synthesis, offering a consolidated resource for
understanding this specific polychlorinated quinoline derivative.

Molecular Identity and Structure

3,6-Dichloro-8-(dichloromethyl)quinoline is a heterocyclic aromatic compound with the CAS
Number 84087-44-5.[1] Its core structure is a quinoline ring, which is a bicyclic system
composed of a benzene ring fused to a pyridine ring. This core is heavily substituted with four
chlorine atoms, two on the quinoline ring system at positions 3 and 6, and two on the methyl
group at position 8.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3,6-dichloro-8-(dichloromethyl)quinoline[2]

CAS Number 84087-44-5[1]

Molecular Formula C10H5CIlaN[1][2]

Molecular Weight 280.97 g/mol [3]

Canonical SMILES C1=C2C=C(C=NC2=C(C=C1Cl)Cc(ChCICI[1]

InChi INChl=1S/C10H5CI4N/c11-6-1-5-2-7(12)4-15-
9(5)8(3-6)10(13)14/h1-4,10H[2]

InChlKey WODZEOBSBQWQBM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of 3,6-Dichloro-8-(dichloromethyl)quinoline are primarily

available through predicted data and information from chemical suppliers. These properties

suggest a solid, lipophilic compound with limited solubility in water.

Table 2: Physicochemical Data

Property Value Notes
Melting Point 129-131 °CJ[1] Experimental
Boiling Point 372.6 £ 37.0 °C[1] Predicted
Density 1.556 + 0.06 g/cm3[1] Predicted
LogP 5.01780[1] Predicted
XLogP3 4.6[1] Predicted

Soluble in Chloroform, Ethyl

Solubility Acetate[1]

Experimental

-20°C Freezer, Under Inert

Storage Conditions
Atmosphere[1][4]

Recommended
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Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 3,6-Dichloro-8-(dichloromethyl)quinoline is
not readily available in the public domain. However, a plausible synthetic route can be
proposed based on established quinoline synthesis methods and chlorination reactions of
related compounds.

Proposed Synthetic Workflow

A potential synthesis could involve the chlorination of a pre-formed quinoline precursor. For
instance, a related synthesis of a dichloromethyl-quinoline starts from quinaldine (2-
methylquinoline) and utilizes trichloroisocyanuric acid as a chlorinating agent.[5] Adapting this,
a multi-step synthesis for the target molecule could be envisioned.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b030198?utm_src=pdf-body
https://prepchem.com/dichloromethyl-quinoline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

Substituted Aniline a,B-Unsaturated Aldehyde
Skraup or
Doelyner-von Miller
Reaction
Core Synthesis

Methyl-Chloro-Quinoline
Precursor

Ring Chlorination
e.g., with NCS/SO2Clz2)

Functionalization

3,6-Dichloro-8-methylquinoline

Side-Chain Chlorination
(e.g., with TCCA/NCS)

3,6-Dichloro-8-(dichloromethyl)quinoline

Click to download full resolution via product page

Caption: A proposed multi-step workflow for the synthesis of the target compound.

General Experimental Protocol for Dichloromethylation
of a Quinoline

The following protocol is adapted from the synthesis of 2-(dichloromethyl)-quinoline and
illustrates a general method for side-chain chlorination.[5]
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e Reaction Setup: A solution of the methylquinoline precursor (e.g., 3,6-Dichloro-8-
methylquinoline) in a suitable solvent like chloroform is heated to approximately 60°C.

e Chlorination: Trichloroisocyanuric acid (TCCA) is added portion-wise over a period of 2-3
hours. The reaction mixture is stirred at temperature for an additional hour to ensure
completion.

o Workup: After cooling, the mixture is quenched with water and a strong base (e.g., 50%
potassium hydroxide) until two clear layers form.

o Extraction: The aqueous phase is extracted multiple times with chloroform. The combined
organic phases are then washed with dilute acid (e.g., 10% HCI) to remove any unreacted
starting material or monochlorinated byproducts.

« |solation: The final organic phase is dried over a drying agent (e.g., MgSQa), filtered, and the
solvent is removed under reduced pressure using a rotary evaporator.

 Purification: The resulting crude product is purified by recrystallization from a suitable
solvent, such as isopropanol, to yield the final product.

Analytical Characterization

Comprehensive, publicly available spectroscopic data such as *H-NMR, 3C-NMR, or mass
spectrometry for 3,6-Dichloro-8-(dichloromethyl)quinoline is limited. However, chemical
suppliers indicate the availability of analytical data (NMR, HPLC, LC-MS) upon purchase,
confirming that the compound has been characterized.[3] A standard workflow for the analytical
confirmation of a newly synthesized batch is outlined below.
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Caption: Standard analytical workflow for the characterization of a chemical compound.

Biological Activity and Applications

The primary documented application of 3,6-Dichloro-8-(dichloromethyl)quinoline is as a
derivative used in the formulation of herbicides.[1] Beyond this, no specific biological activities
or signaling pathway interactions have been published for this particular molecule.

However, the quinoline scaffold is a well-known "privileged structure” in medicinal chemistry,
forming the basis for numerous pharmaceuticals.[6][7] Quinoline derivatives have
demonstrated a wide range of biological activities, including:

e Antimalarial: As seen in drugs like chloroquine and mefloquine.[8]

e Anticancer: Some derivatives inhibit various cellular pathways, including the
PISK/AKT/mTOR pathway.[9]

e Antimicrobial and Antibacterial: The quinoline core is central to fluoroquinolone antibiotics.[6]

» Anti-inflammatory and Anticonvulsant: Various substituted quinolines have shown potential in
these areas.[9]

Given its structure, 3,6-Dichloro-8-(dichloromethyl)quinoline could be a candidate for
broader biological screening to explore activities beyond its herbicidal use. A typical workflow

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b030198?utm_src=pdf-body-img
https://www.benchchem.com/product/b030198?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL4424837.htm
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://www.benthamscience.com/article/31014
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.355.pdf
https://www.researchgate.net/publication/41101189_Biological_Activities_of_Quinoline_Derivatives
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://www.researchgate.net/publication/41101189_Biological_Activities_of_Quinoline_Derivatives
https://www.benchchem.com/product/b030198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

for such an investigation is depicted below.
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Caption: A generalized workflow for drug discovery and signaling pathway identification.

Conclusion

3,6-Dichloro-8-(dichloromethyl)quinoline is a well-defined chemical entity with established
physicochemical properties. While its synthesis and full spectroscopic characterization are not
detailed in public literature, established chemical principles allow for the design of a viable
synthetic route. Its known application is as a herbicide, but the privileged quinoline core
suggests a potential for other biological activities. Further research, including broader biological
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screening and mechanism of action studies, would be necessary to unlock any potential
therapeutic applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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